1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine

Catalog No.
S15875715
CAS No.
M.F
C7H7N5
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine

Product Name

1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine

IUPAC Name

2-pyridin-3-yl-1,2,4-triazol-3-amine

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-2-1-3-9-4-6/h1-5H,(H2,8,10,11)

InChI Key

LSUJAVWFHFWWAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=NC=N2)N

1-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a triazole ring and a pyridine moiety. Its chemical structure includes a triazole ring where one of the nitrogen atoms is substituted with an amino group, and the triazole is linked to a pyridine ring at the third position. This compound is of significant interest for its diverse applications in medicinal chemistry, materials science, and catalysis due to its unique chemical properties and biological activities.

The chemical reactivity of 1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine primarily involves nucleophilic substitutions and cyclization reactions. The amino group on the triazole can participate in various reactions, such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing the compound to react with electrophiles.
  • Formation of metal complexes: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions, leading to the formation of metal complexes that are useful in catalysis.

These reactions contribute to the compound's utility in synthesizing more complex organic molecules.

1-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine exhibits notable biological activities, including:

  • Antimicrobial properties: It has shown effectiveness against various bacterial strains.
  • Antiviral activity: The compound has been studied for its potential to inhibit viral replication.
  • Anticancer effects: Research indicates that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

These properties make it a candidate for further development in pharmaceutical applications.

The synthesis of 1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine typically involves several methods:

  • Cyclization of 2-Aminopyridine with Hydrazine Derivatives: This method involves reacting 2-aminopyridine with hydrazine derivatives under specific conditions to form the triazole ring. Catalysts like copper salts and oxidizing agents such as hydrogen peroxide may be used to facilitate the reaction.
  • Microwave-Assisted Synthesis: This approach enhances reaction rates and yields by using microwave irradiation during the cyclization process.
  • Alternative Synthetic Pathways: Other methods may involve different starting materials or conditions that optimize yield and purity for industrial applications.

The compound has a wide array of applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting infections and cancers.
  • Materials Science: Its stability and reactivity make it suitable for creating novel materials such as polymers and catalysts.
  • Agricultural Chemistry: Potential uses include developing agrochemicals with antimicrobial properties.

Interaction studies involving 1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine often focus on its binding affinity to biological targets. These studies reveal insights into:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can interact with receptors that modulate biological responses, influencing drug design strategies.

Such studies are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with 1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amineSimilar triazole structure but different pyridine positionDifferent biological activity profile
3-Pyridin-3-yl-1H-1,2,4-triazol-5-amineSame core structure with variations in substitutionDistinct reactivity due to pyridine orientation
2-(Pyridin-2-yl)-1H-1,2,4-triazoleVariations in the triazole ring configurationUnique interactions due to altered electronic properties
1-(Pyridin-4-yl)-1H-1,2,4-triazolDifferent substitution on the pyridine ringMay exhibit altered binding affinities

The uniqueness of 1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine lies in its specific arrangement of functional groups which imparts distinct reactivity and biological properties compared to its analogs. This specificity enhances its potential as a versatile building block in drug discovery and material synthesis.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

161.07014524 g/mol

Monoisotopic Mass

161.07014524 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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